2,3-Dibromo-5-nitroanisole
Overview
Description
2,3-Dibromo-5-nitroanisole, also known as 1,2-Dibromo-3-methoxy-5-nitrobenzene, is a chemical compound with the molecular formula C7H5Br2NO3 . It is used in various applications in the field of chemistry .
Molecular Structure Analysis
The molecular weight of this compound is 310.93 . It has a similar structure to 5-Bromo-2-nitroanisole, which has a molecular formula of C7H6BrNO3 .Scientific Research Applications
1. Environmental and Occupational Safety
2-Nitroanisole, a related compound to 2,3-Dibromo-5-nitroanisole, is utilized primarily in the production of o-anisidine, which indirectly contributes to the manufacturing of over 100 azo dyes. A study developed a method for determining concentrations of 2-nitroanisole in workplace air, indicating its relevance in occupational health and safety contexts (Jeżewska & Woźnica, 2020).
2. Analytical Chemistry and Spectroscopy
Spectral investigations on derivatives of nitroanisole, like 5-chloro-2-nitroanisole, have been conducted to understand their structural, spectroscopic, and electronic properties. These studies are crucial in the development of applications in fields like pharmaceuticals and dye industry, where nitroanisoles play a significant role (Meenakshi, 2017).
3. Pharmacology and Toxicology
Studies on 2-nitroanisole, a structurally related compound, have investigated its toxicological profile, indicating its potential carcinogenic properties. Such research is vital in assessing the safety of chemicals used in various industries, including pharmaceuticals (Starek, 2019).
4. Chemical Synthesis and Catalysis
Research on the controlled nitration of anisole derivatives highlights the importance of this compound in the production of pharmaceuticals and dyes. Such studies explore the optimization of chemical reactions, which is crucial in industrial applications (Adamiak, 2015).
5. Environmental Chemistry
The environmental fate of nitroaromatic compounds, including derivatives of nitroanisole, has been studied in the context of their use in pesticides, explosives, and other applications. Understanding the environmental impact of these compounds is essential for developing strategies for their safe use and disposal (Kadoya et al., 2018)
Safety and Hazards
While specific safety data for 2,3-Dibromo-5-nitroanisole is not available, similar compounds like 2-Bromo-5-nitroanisole are considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .
Properties
IUPAC Name |
1,2-dibromo-3-methoxy-5-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYMLLKXKWHAIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30539378 | |
Record name | 1,2-Dibromo-3-methoxy-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30539378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95970-20-0 | |
Record name | 1,2-Dibromo-3-methoxy-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30539378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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